Hexadecatrienoic acid
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Overview
Description
Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2 It is characterized by the presence of three double bonds within its 16-carbon chain This compound is found in various natural sources, including certain algae and plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecatrienoic acid can be synthesized through the desaturation of hexadecanoic acid (palmitic acid). This process involves the introduction of double bonds at specific positions in the carbon chain. Enzymes such as desaturases are typically used to catalyze these reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as algae. Techniques like supercritical CO2 extraction and hydrodistillation are employed to isolate the compound from these sources. These methods ensure high purity and yield of the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of hydroperoxides and other oxidized products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be introduced at specific positions in the carbon chain through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or ozone are used under controlled conditions to achieve oxidation.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used for hydrogenation.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives
Scientific Research Applications
Hexadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular membranes and its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of bio-based lubricants and as an additive in cosmetics and personal care products .
Mechanism of Action
Hexadecatrienoic acid exerts its effects through various molecular targets and pathways:
Enzyme Interaction: It interacts with enzymes such as desaturases and lipoxygenases, influencing the synthesis of other fatty acids and signaling molecules.
Membrane Integration: The compound integrates into cellular membranes, affecting their fluidity and function.
Signaling Pathways: It is involved in the biosynthesis of oxylipins, which play crucial roles in plant defense and development .
Comparison with Similar Compounds
Hexadecatrienoic acid can be compared with other polyunsaturated fatty acids such as:
Linoleic Acid (C182): Similar in structure but with two double bonds.
Alpha-Linolenic Acid (C183): Contains three double bonds but has an 18-carbon chain.
Eicosapentaenoic Acid (C205): A longer chain fatty acid with five double bonds.
Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its presence in certain algae and its role in specific biological processes further highlight its uniqueness .
Properties
Molecular Formula |
C16H26O2 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(2E,4E,6E)-hexadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)/b11-10+,13-12+,15-14+ |
InChI Key |
SZQQHKQCCBDXCG-BAHYSTIISA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
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